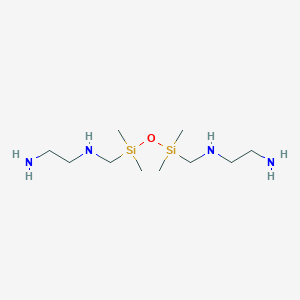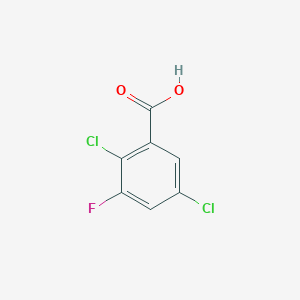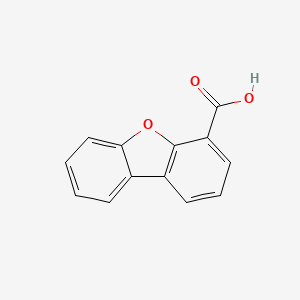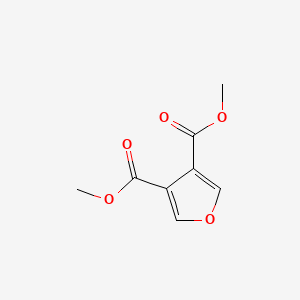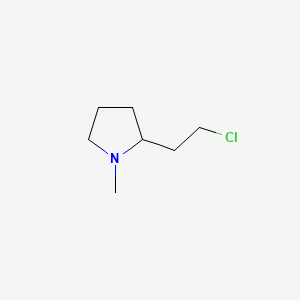
1-méthylpyrrolidine-2-(2-chloroéthyl)
Vue d'ensemble
Description
2-(2-Chloroethyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloroethyl group attached to the nitrogen atom of a methylpyrrolidine ring
Applications De Recherche Scientifique
2-(2-Chloroethyl)-1-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of 2-(2-Chloroethyl)-1-methylpyrrolidine is DNA, specifically the guanine base . This compound belongs to the group of nitrogen mustard alkylating agents . It binds to the N7 nitrogen on the DNA base guanine , preventing cell duplication .
Mode of Action
2-(2-Chloroethyl)-1-methylpyrrolidine interacts with its targets by binding to DNA and crosslinking two strands . This interaction results in the prevention of cell duplication . The compound works by attaching alkyl groups to DNA bases, causing the DNA to be fragmented by repair enzymes in their attempts to replace the alkylated bases . This prevents DNA synthesis and RNA transcription from the affected DNA .
Biochemical Pathways
The action of 2-(2-Chloroethyl)-1-methylpyrrolidine affects several biochemical pathways. It inhibits the levels of thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4) . It also increases the levels of superoxide dismutase (SOD), catalase (CAT), glutathione S-transferase (GST), and lipid peroxidation (LPO), while inhibiting the activities of glutathione (GSH) and glutathione peroxidase (GPx) .
Pharmacokinetics
The pharmacokinetics of 2-(2-Chloroethyl)-1-methylpyrrolidine involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that similar compounds, such as chlormethine, have a biological half-life of less than one minute and are excreted 50% through the kidneys .
Result of Action
The molecular and cellular effects of 2-(2-Chloroethyl)-1-methylpyrrolidine’s action include significant changes in the biochemical and electrolyte levels of organisms . For example, it significantly alters the glucose and protein levels, as well as the sodium, potassium, and chloride levels . Histopathological anomalies in tissues have also been observed as a result of exposure to this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Chloroethyl)-1-methylpyrrolidine. For instance, it has been found to cause adverse effects in aquatic environments, even at low concentrations . The compound’s solubility in water and organic solvents, as well as its persistence in certain conditions, can affect its environmental impact and action .
Analyse Biochimique
Biochemical Properties
2-(2-Chloroethyl)-1-methylpyrrolidine plays a vital role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes such as glutathione S-transferase and cytochrome P450. These interactions often involve the formation of covalent bonds, leading to the modification of enzyme activity. For instance, the interaction with glutathione S-transferase can result in the detoxification of reactive intermediates, while interaction with cytochrome P450 can lead to the metabolism of the compound into various metabolites .
Cellular Effects
The effects of 2-(2-Chloroethyl)-1-methylpyrrolidine on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(2-Chloroethyl)-1-methylpyrrolidine has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound can modulate the expression of genes involved in oxidative stress response and inflammation . These effects highlight the potential of 2-(2-Chloroethyl)-1-methylpyrrolidine in therapeutic applications, especially in cancer treatment.
Molecular Mechanism
At the molecular level, 2-(2-Chloroethyl)-1-methylpyrrolidine exerts its effects through various mechanisms. One of the primary mechanisms involves the alkylation of DNA and proteins, leading to the inhibition of DNA replication and transcription. This compound can form covalent bonds with nucleophilic sites on DNA, resulting in the formation of DNA adducts. These adducts can interfere with the normal functioning of DNA polymerases and other replication machinery, ultimately leading to cell cycle arrest and apoptosis . Additionally, 2-(2-Chloroethyl)-1-methylpyrrolidine can inhibit the activity of certain enzymes by binding to their active sites, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2-Chloroethyl)-1-methylpyrrolidine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of 2-(2-Chloroethyl)-1-methylpyrrolidine into various degradation products . These degradation products can have different biochemical properties and may contribute to the observed long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(2-Chloroethyl)-1-methylpyrrolidine vary with different dosages in animal models. At low doses, this compound can induce mild biochemical changes, such as alterations in enzyme activity and gene expression. At higher doses, 2-(2-Chloroethyl)-1-methylpyrrolidine can cause significant toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are often dose-dependent and can be attributed to the accumulation of the compound and its metabolites in various tissues. Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with the use of 2-(2-Chloroethyl)-1-methylpyrrolidine.
Metabolic Pathways
2-(2-Chloroethyl)-1-methylpyrrolidine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-(2-Chloroethyl)-1-methylpyrrolidine, leading to the formation of various metabolites. Some of these metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The involvement of 2-(2-Chloroethyl)-1-methylpyrrolidine in these metabolic pathways can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2-Chloroethyl)-1-methylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with transporters such as organic cation transporters and multidrug resistance proteins, facilitating its uptake and efflux across cellular membranes . Additionally, 2-(2-Chloroethyl)-1-methylpyrrolidine can bind to plasma proteins, influencing its distribution and accumulation in various tissues. These interactions play a crucial role in determining the bioavailability and pharmacokinetics of 2-(2-Chloroethyl)-1-methylpyrrolidine.
Subcellular Localization
The subcellular localization of 2-(2-Chloroethyl)-1-methylpyrrolidine is essential for understanding its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. The presence of specific targeting signals and post-translational modifications can direct 2-(2-Chloroethyl)-1-methylpyrrolidine to specific subcellular compartments, such as the mitochondria and endoplasmic reticulum . These localizations can influence the compound’s activity and its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the nitrogen atom of 1-methylpyrrolidine, forming the desired product.
Industrial Production Methods
Industrial production of 2-(2-Chloroethyl)-1-methylpyrrolidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, temperature control, and purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethyl)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of 2-(2-Chloroethyl)-1-methylpyrrolidine.
Reduction: 2-(2-Ethyl)-1-methylpyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethanol: Similar in structure but lacks the pyrrolidine ring.
Bis(2-chloroethyl) ether: Contains two chloroethyl groups but no pyrrolidine ring.
Mustard gas (Bis(2-chloroethyl) sulfide): Contains chloroethyl groups and is known for its use as a chemical warfare agent.
Uniqueness
2-(2-Chloroethyl)-1-methylpyrrolidine is unique due to its combination of a chloroethyl group and a pyrrolidine ring. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
2-(2-chloroethyl)-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVNTYZKUHNUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970583 | |
| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54777-54-7, 5525-31-5 | |
| Record name | 54777-54-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-Chloroethyl)-1-methylpyrrolidine in the synthesis of Clemastine?
A1: 2-(2-Chloroethyl)-1-methylpyrrolidine serves as a key reactant in the synthesis of Clemastine []. The research paper describes its condensation reaction with 4-chloro-α-methylbenzhydryl alcohol, yielding a mixture of isomers, including Clemastine. This highlights the compound's importance in constructing the core structure of Clemastine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


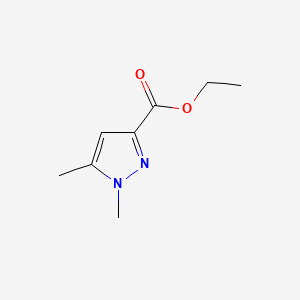
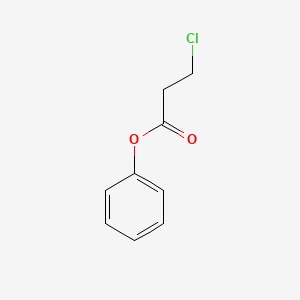
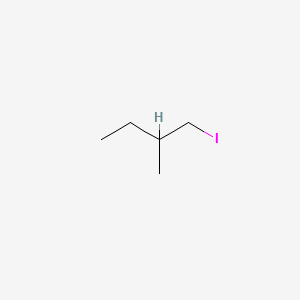

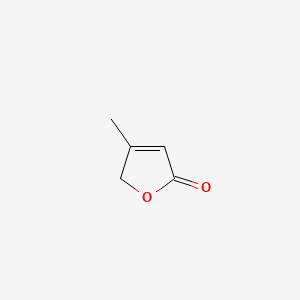
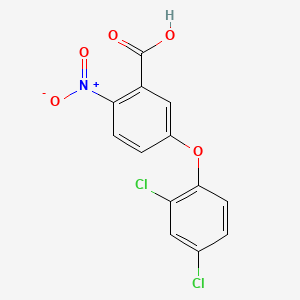

![6-Chlorobenzo[d]thiazole](/img/structure/B1585302.png)
